molecular formula C15H11FN2O2 B8558355 2-(4-Fluorophenyl)-8-methoxyquinazolin-4(3H)-one

2-(4-Fluorophenyl)-8-methoxyquinazolin-4(3H)-one

Cat. No. B8558355
M. Wt: 270.26 g/mol
InChI Key: GKHVECTULDXARR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-8-methoxyquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C15H11FN2O2 and its molecular weight is 270.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Fluorophenyl)-8-methoxyquinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenyl)-8-methoxyquinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Fluorophenyl)-8-methoxyquinazolin-4(3H)-one

Molecular Formula

C15H11FN2O2

Molecular Weight

270.26 g/mol

IUPAC Name

2-(4-fluorophenyl)-8-methoxy-3H-quinazolin-4-one

InChI

InChI=1S/C15H11FN2O2/c1-20-12-4-2-3-11-13(12)17-14(18-15(11)19)9-5-7-10(16)8-6-9/h2-8H,1H3,(H,17,18,19)

InChI Key

GKHVECTULDXARR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(NC2=O)C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Methoxy-2-nitrobenzoic acid (2000 mg, 10.15 mmol) was dissolved under argon in abs. tetrahydrofuran (10 ml), and oxalyl chloride (1288 mg, 10.15 mmol) and a catalytic amount of DMF were added. The resulting reaction mixture was stirred at 60° C. for 2 h and then concentrated under reduced pressure. The crude product was dissolved directly in abs. dioxane (8 ml) under argon and the solution was cooled to 0° C. Thereafter, ammonia gas was introduced for 10 min. After the introduction of gas had ended, the reaction solution was poured onto ice-water and extracted repeatedly with ethyl acetate. The combined organic phases were dried over magnesium sulfate, filtered and concentrated under reduced pressure. The 3-methoxy-2-nitrobenzamide (1950 mg, 9.94 mmol) thus prepared was then dissolved in abs. methanol (60 ml). After the addition of catalytic amounts of palladium on activated carbon (content of 10% in water-moist form; 543 mg, 0.51 mmol), hydrogen was introduced at room temperature until conversion was complete. The catalyst was then filtered off and the solvent was concentrated under reduced pressure. The crude product was used without further purification in the next reaction step, and the 2-amino-3-methoxybenzamide (350 mg, 2.11 mmol) thus obtained was dissolved in abs. tetrahydrofuran (5 ml). After addition of triethylamine (0.32 ml, 2.32 mmol) and stirring at room temperature for a further 10 minutes, 4-fluorobenzoyl chloride (0.28 ml, 2.32 mmol) was added. The resulting reaction mixture was stirred at room temperature for 3 h, then the solvent was removed under reduced pressure, and water and ethyl acetate were added to the residue. The aqueous phase was extracted repeatedly with ethyl acetate, and the combined organic phases were then dried over magnesium sulfate, filtered and concentrated under reduced pressure. Column chromatography purification (ethyl acetate/n-heptane gradient) of the crude product gave 2-[(4-fluorobenzoyl)amino]-3-methoxybenzamide (550 mg, 91% of theory) as a colorless solid. 2-[(4-Fluorobenzoyl)amino]-3-methoxybenzamide (500 mg, 1.73 mmol) was dissolved in aqueous sodium hydroxide solution (2M, 5 ml) and stirred at 60° C. for 5 h. After cooling to room temperature, filtration with suction and thorough drying gave 2-(4-fluorophenyl)-8-methoxyquinazolin-4(3H)-one (462 mg, 98% of theory) as a colorless solid. 1H NMR (400 MHz, d6-DMSO δ, ppm) 12.60 (br. s, 1H, NH), 8.24 (m, 2H), 7.70 (dd, 1H), 7.46 (d, 1H), 7.42 (d, 1H), 7.38 (m, 2H), 3.96 (s, 3H).
Name
2-[(4-Fluorobenzoyl)amino]-3-methoxybenzamide
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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